molecular formula C17H12F2N2O B6338598 1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-75-2

1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6338598
CAS RN: 618098-75-2
M. Wt: 298.29 g/mol
InChI Key: KHIKHDDSDAYSCO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde, or 2,4-DFP-p-TPC, is a novel aldehyde that has recently gained attention in the scientific community due to its potential applications in research. It is a highly reactive molecule, and its versatile reactivity and unique properties make it an attractive target for synthesis and application in the laboratory.

Scientific Research Applications

2,4-DFP-p-TPC has a variety of potential applications in scientific research. It has been used as a model compound for the study of aldehyde reactivity, and its unique properties make it an attractive target for synthesis and application in the laboratory. It has also been used in the synthesis of new materials, such as polymers and complex molecules. Additionally, 2,4-DFP-p-TPC has been used as a starting material for the synthesis of other compounds, such as 2,4-difluorobenzaldehyde and 2,4-difluorobenzophenone.

Mechanism of Action

The reactivity of 2,4-DFP-p-TPC is due to its ability to form strong hydrogen bonds with other molecules. This allows it to form complexes with other molecules, which can then be used for a variety of purposes. For example, it can be used to catalyze reactions, such as the oxidation of organic compounds. Additionally, its reactivity allows it to be used as a catalyst for the synthesis of new molecules.
Biochemical and Physiological Effects
2,4-DFP-p-TPC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a highly reactive molecule, and its reactivity could potentially lead to the formation of toxic compounds. Therefore, it is important to exercise caution when handling 2,4-DFP-p-TPC in the laboratory.

Advantages and Limitations for Lab Experiments

2,4-DFP-p-TPC has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and its reactivity allows it to be used as a starting material for the synthesis of other compounds. Additionally, its reactivity allows it to be used as a catalyst for various reactions. However, there are also some limitations to the use of 2,4-DFP-p-TPC in the laboratory. Its reactivity could potentially lead to the formation of toxic compounds, and it is important to exercise caution when handling 2,4-DFP-p-TPC in the laboratory.

Future Directions

There are a number of potential future directions for research involving 2,4-DFP-p-TPC. These include further investigation into its reactivity and its potential applications in the synthesis of new materials and complex molecules. Additionally, further research could be done to explore its potential as a catalyst for various reactions. Finally, further research could be done to explore its potential biochemical and physiological effects, and to ensure its safe use in the laboratory.

Synthesis Methods

2,4-DFP-p-TPC is synthesized from a variety of starting materials, including 2,4-difluorophenylhydrazine, p-tolualdehyde, and potassium hydroxide. The reaction begins with the formation of an imine, which is then converted to the corresponding hydrazone by reaction with p-tolualdehyde. The hydrazone is then oxidized with potassium hydroxide to form the aldehyde 2,4-DFP-p-TPC. The reaction is relatively simple and can be completed in a few hours.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)16-7-6-14(18)8-15(16)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIKHDDSDAYSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-4-carbaldehyde

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